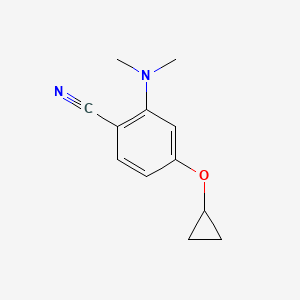
4-Cyclopropoxy-2-(dimethylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(dimethylamino)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)benzonitrile typically involves the reaction of 4-cyanophenol with potassium hydroxide in acetone, followed by the addition of 2-(dimethylamino)ethyl chloride . The reaction conditions include heating and refluxing for specific durations to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.
Substitution: The compound can undergo substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Cyclopropoxy-2-(dimethylamino)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular charge transfer from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation, leading to the appearance of dual fluorescence . This property makes it useful in photophysical studies and other applications where fluorescence is a key factor.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: This compound is similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxy-4-(dimethylamino)benzonitrile: Another similar compound with the cyclopropoxy and dimethylamino groups attached at different positions on the benzonitrile core.
Uniqueness
4-Cyclopropoxy-2-(dimethylamino)benzonitrile is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which impart distinct chemical and physical properties. Its ability to undergo intramolecular charge transfer and exhibit dual fluorescence makes it particularly valuable in scientific research.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(dimethylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-14(2)12-7-11(15-10-5-6-10)4-3-9(12)8-13/h3-4,7,10H,5-6H2,1-2H3 |
InChI Key |
JKYIFGFSPZCDRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















